Propionitrile

説明

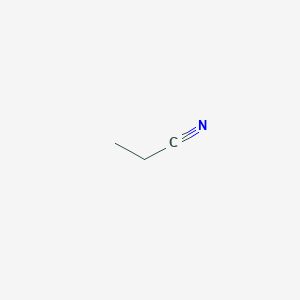

Structure

3D Structure

特性

IUPAC Name |

propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSKHRXBFJPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N, Array | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021879 | |

| Record name | Propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.] | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9% | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

107-12-0, 68130-67-6 | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(C12-18-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/proprionitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E16N05FX3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UF92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F | |

| Record name | PROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4346 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0320 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies and Reaction Pathways of Propionitrile

Electrosynthesis of Propionitrile

The electrochemical synthesis of this compound, particularly through the non-dimerizing electroreduction of acrylonitrile (B1666552), has been a subject of significant research and development. This method offers a distinct pathway from the more common electrohydrodimerization of acrylonitrile to adiponitrile (B1665535).

Non-dimerizing Electroreduction of Acrylonitrile for this compound Production

The manufacturing of this compound can be achieved through the non-dimerizing electroreduction of acrylonitrile (AN). This process selectively hydrogenates the carbon-carbon double bond of the acrylonitrile molecule. The fundamental reaction is the reduction of acrylonitrile at the cathode, which, in the absence of conditions favoring dimerization, yields this compound. The process is designed to avoid the Baizer reaction, which leads to the formation of adiponitrile. researchgate.net

The yield of this compound is notably influenced by the current density. As the current density increases, the formation of this compound is kinetically favored over the production of adiponitrile. This is a crucial factor in optimizing the selective synthesis of this compound.

Thermodynamic and Kinetic Studies in Electrosynthesis

Thermodynamic and kinetic investigations have been instrumental in understanding and optimizing the electrosynthesis of this compound. Kinetic studies have shown that the reduction of acrylonitrile to this compound has a slight kinetic preference over the formation of adiponitrile, which explains the increased yield of this compound at higher current densities.

Pilot Plant Scale-Up and Industrial Feasibility

The principles of this compound electrosynthesis have been successfully applied on a pilot plant scale, demonstrating its industrial feasibility. A continuous operation of a pilot plant over a seven-day period has been reported, providing valuable data on the process's stability and efficiency.

Endurance tests from the pilot plant have established key performance indicators. The specific material consumption was recorded at 1.12 kg of acrylonitrile per kg of this compound produced, with a power usage of 4.73 kWh per kg of this compound. The annual productivity of such a pilot plant was calculated to be 6.53 x 10³ kg. It was also noted that increasing the current density to 200 mA cm⁻¹ could potentially increase the productivity to 1.3 x 10⁴ kg per year, though this also raises concerns about electrode corrosion.

Table 1: Pilot Plant Performance Data for this compound Electrosynthesis

| Parameter | Value |

|---|---|

| Specific Material Consumption (AN/PN) | 1.12 kg/kg |

| Power Usage | 4.73 kWh/kg |

| Annual Productivity | 6.53 x 10³ kg |

Electrode Materials and Supporting Electrolytes in this compound Electrosynthesis

The choice of electrode materials and supporting electrolytes is critical for the selective and efficient electrosynthesis of this compound. Lead has been identified as an effective cathode material due to its high hydrogen overpotential, which suppresses the competing hydrogen evolution reaction and favors the reduction of the C=C double bond in acrylonitrile. This selectivity allows for current efficiencies greater than 95% on lead cathodes. The anode often used in conjunction with a lead cathode is a PbO₂-coated lead anode.

The supporting electrolyte plays a crucial role in providing ionic conductivity and protecting the electrodes from corrosion. A neutral aqueous solution of potassium phosphates (KH₂PO₄ and K₂HPO₄) is commonly used. In the context of adiponitrile synthesis, where this compound is a byproduct, quaternary ammonium (B1175870) salts are used as supporting electrolytes to enhance the solubility of acrylonitrile in the aqueous solvent. google.com

Catalytic Hydrogenation for this compound Synthesis

Catalytic hydrogenation presents an alternative and effective route for the synthesis of this compound from acrylonitrile. This method typically involves the use of metal catalysts to facilitate the addition of hydrogen across the double bond of acrylonitrile.

Gas-Solid Phase Hydrogenation of Acrylonitrile using Ni Catalysts

The gas-solid phase hydrogenation of acrylonitrile using nickel-based catalysts is a viable method for producing this compound. Research has shown that a catalyst comprising 5.7% Ni, 1.4% Cu, and 1.4% Zn supported on a suitable material can achieve high conversion and selectivity. researchgate.net

Under optimized reaction conditions, an acrylonitrile conversion of 96% with a this compound selectivity of 94.9% has been reported. researchgate.net These results were obtained at a reaction temperature of 150°C, a pressure of 0.5 MPa, a liquid hourly space velocity (LHSV) of 0.24 h⁻¹, and a H₂ to acrylonitrile mole ratio of 12. researchgate.net Another study focusing on the kinetics of acrylonitrile hydrogenation to this compound catalyzed by Raney Ni determined the apparent activation energy of this reaction to be 31.3 kJ/mol. researchgate.net

Table 2: Optimal Conditions for Gas-Solid Phase Hydrogenation of Acrylonitrile

| Parameter | Optimal Value |

|---|---|

| Catalyst Composition | 5.7% Ni, 1.4% Cu, 1.4% Zn |

| Reaction Temperature | 150°C |

| Reaction Pressure | 0.5 MPa |

| Liquid Hourly Space Velocity (LHSV) | 0.24 h⁻¹ |

| H₂ to Acrylonitrile Mole Ratio | 12 |

| Acrylonitrile Conversion | 96% |

A related process described in a patent involves a two-step hydrogenation of acrylonitrile. The first step, which yields this compound, is a liquid-phase hydrogenation using a skeletal nickel catalyst at normal temperature to 100°C and normal pressure to 6 kg/cm ² gauge pressure. google.com

Influence of Catalyst Composition (Ni-Cu-Zn) on Performance

In the gas-phase hydrogenation of acrylonitrile to produce this compound, the composition of the catalyst plays a pivotal role in its performance. Research into catalysts prepared by the impregnation method has shown that a combination of nickel (Ni), copper (Cu), and zinc (Zn) is effective. researchgate.net The presence of these metals in specific ratios within the catalyst formulation significantly impacts both the conversion of acrylonitrile and the selectivity towards this compound. researchgate.net

A study investigating various loadings of Ni, Cu, and Zn identified an optimal composition. The experimental results indicated that a catalyst with a mass fraction of 5.7% Ni, 1.4% Cu, and 1.4% Zn demonstrated the highest efficacy. researchgate.net The inclusion of zinc oxide (ZnO) in copper-based catalysts has been noted to lower the reduction temperature of copper oxide, suggesting a synergistic effect between the metals that enhances catalytic activity. The interaction between the different metallic components is crucial for achieving high catalytic performance in the hydrogenation process. researchgate.net

Optimization of Reaction Parameters (Temperature, Pressure, LHSV, H2/Acrylonitrile Ratio)

The efficiency of this compound synthesis through the hydrogenation of acrylonitrile is highly dependent on the optimization of several key reaction parameters. These include reaction temperature, pressure, liquid hourly space velocity (LHSV), and the molar ratio of hydrogen (H2) to acrylonitrile. researchgate.net

Detailed studies have established that specific conditions are necessary to maximize the yield and selectivity of this compound. For instance, using a Ni-Cu-Zn catalyst, optimal results were achieved at a reaction temperature of 150°C and a pressure of 0.5 MPa. researchgate.net The liquid hourly space velocity, which represents the volumetric flow rate of the liquid feed per volume of the catalyst, was found to be optimal at 0.24 h⁻¹. researchgate.net Furthermore, a high molar ratio of hydrogen to acrylonitrile, specifically 12:1, was determined to be ideal. researchgate.net Under these optimized conditions, a high conversion rate of acrylonitrile (96%) and excellent selectivity for this compound (94.9%) were reported. researchgate.net In other systems, such as the reduction of 4-phenylbutyronitrile, temperature and pressure were also identified as critical parameters, with optimal conditions found at 60°C and 40 bar. core.ac.uk

Table 1: Optimized Reaction Parameters for Acrylonitrile Hydrogenation

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 150°C |

| Reaction Pressure | 0.5 MPa |

| Liquid Hourly Space Velocity (LHSV) | 0.24 h⁻¹ |

| H2/Acrylonitrile Molar Ratio | 12 |

| Acrylonitrile Conversion | 96% |

| This compound Selectivity | 94.9% |

Data derived from studies on Ni-Cu-Zn catalysts. researchgate.net

Advanced Synthetic Approaches to this compound and its Derivatives

Advanced synthetic methods for this compound and its derivatives often employ nucleophilic addition reactions, which allow for the construction of complex molecular architectures. scientific.netrsc.orgwikipedia.org These reactions are fundamental in organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Nucleophilic Addition Reactions in this compound Synthesis

Nucleophilic addition is a key strategy in the synthesis of various this compound compounds. scientific.netrsc.orgwikipedia.org This type of reaction involves the attack of a nucleophile on an electrophilic center, such as the carbon atom of a nitrile group or a polarized double bond. wikipedia.org

Synthesis of 2-Oxo-1-Pyrrole Alkyl this compound

One notable example is the synthesis of 2-oxo-1-pyrrole alkyl this compound, which is achieved through a nucleophilic addition reaction between 2-pyrrolidone and acrylonitrile. scientific.netproceedings.com This reaction is typically carried out in a toluene (B28343) solvent. scientific.net The process yields a pale yellow liquid, the nitrile fraction, which is then purified by rectification. scientific.net Research has focused on optimizing the reaction conditions and catalyst system to improve the purity and yield of the final product. scientific.net

Role of Phase Transfer Catalysis (PTC) and Reaction Conditions

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.orgnumberanalytics.comfzgxjckxxb.com This is achieved by a phase transfer agent, which transports a reactant across the phase boundary. numberanalytics.com

In the synthesis of 2-oxo-1-pyrrole alkyl this compound, sodium hydroxide (B78521) serves as the catalyst, and a phase transfer catalyst is employed to enhance the reaction. scientific.net The choice of the phase transfer catalyst has a significant impact on the reaction's success. Studies have compared the effectiveness of different catalysts, such as benzyltriethylammonium chloride (BTEAC), cetyltrimethylammonium bromide (CTAB), and tetrabutylammonium (B224687) (TBA). Results have shown that BTEAC is a superior catalyst for this particular synthesis. scientific.net

The optimization of reaction conditions is crucial for maximizing the yield. An orthogonal experimental method determined that a yield as high as 94.2% can be achieved under specific conditions. scientific.net These optimal conditions include using BTEAC at a mass fraction of 0.5% of the total feed, a 10% aqueous solution of sodium hydroxide, and a 5% excess of acrylonitrile. scientific.net Under these conditions, the gas chromatographic purity of the product reached 98.5%. scientific.net

Table 2: Effect of Phase Transfer Catalyst on Product Yield and Purity

| Phase Transfer Catalyst | Yield | Gas Chromatographic Purity |

|---|---|---|

| BTEAC | 94.2% | 98.5% |

| CTAB | Lower than BTEAC | Not specified |

| TBA | Lower than BTEAC | Not specified |

Data based on the synthesis of 2-oxo-1-pyrrole alkyl this compound. scientific.net

Preparation of Substituted this compound Compounds

The preparation of substituted this compound compounds can be achieved through various synthetic routes. One common method involves the reaction of substituted phenylacetonitrile (B145931) with a methylating agent. google.com Traditional methods have utilized reagents like methyl halide and dimethyl sulfate (B86663). google.com More contemporary, "green" approaches employ less toxic reagents such as dimethyl carbonate. google.com

Another significant route is the Friedel-Crafts reaction. For example, 3-(4-hydroxyphenyl) propanenitrile can be synthesized by the reaction of phenol (B47542) and acrylonitrile using aluminum trichloride (B1173362) as a catalyst. ijres.org This intermediate can then be further modified. For instance, it can be reacted with propargyl bromide in the presence of potassium carbonate and dimethyl formamide (B127407) to produce 3-(4-prop-2-yn-1-yloxy-phenyl)-propanenitrile. ijres.org This product can then undergo further reactions, such as with substituted aryl azides, to create more complex substituted propanenitrile derivatives. ijres.org

The synthesis of 2-aryl this compound compounds has also been achieved by reacting substituted phenylacetonitrile with dimethyl carbonate in the presence of an ionic liquid as a catalyst. google.com This method is advantageous due to the use of a recyclable catalyst and a less hazardous reagent, with reactions occurring under mild conditions (25 to 180°C) and resulting in high yield and selectivity. google.com

Synthesis of 2-Aryl this compound Compounds via Methylation

Ritter Reaction Applications Involving this compound

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically in the presence of a strong acid. wikipedia.org This reaction proceeds through the formation of a carbocation, which is then attacked by the nitrile's nitrogen atom to form a nitrilium ion. jkchemical.com Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide. wikipedia.orgjkchemical.com this compound is a versatile nitrile that can be employed in the Ritter reaction to synthesize a variety of compounds. researchgate.netresearchgate.net

This compound readily participates in the Ritter reaction with various alkenes, including cyclic and polycyclic systems like norbornene and its derivatives. researchgate.netresearchgate.net For instance, the reaction of this compound with norbornene cores, catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O), produces the corresponding N-(exo-2-norbornyl)propionamides. researchgate.netresearchgate.net This catalytic approach has also been successfully applied to the amidation of norbornane (B1196662) dienes with this compound, yielding amides in the range of 35–87%. researchgate.net

The reaction can also be extended to more complex diene derivatives. For example, the reaction of this compound with exo,exo-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene under similar catalytic conditions has been reported. researchgate.net The choice of catalyst is crucial, with Lewis acids such as tin(IV) chloride and aluminum chloride also being effective in generating the necessary carbocation from the alkene. jkchemical.com

The primary products of the Ritter reaction involving this compound are N-substituted propionamides. researchgate.netresearchgate.net The reaction is a valuable tool for creating a C-N bond and transforming a nitrile into an amide functionality. researchgate.net A wide variety of carbocation precursors, including alcohols and alkenes, can react with this compound to form these amides. jkchemical.comresearchgate.net For example, the reaction of camphene (B42988) with this compound using heteropoly acids as catalysts yields N-isobornylpropanamide. researchgate.net

Beyond the synthesis of acyclic amides, the Ritter reaction with this compound can also be applied to the formation of heterocyclic compounds. researchgate.netnrochemistry.comresearchgate.net The intramolecular trapping of the nitrilium ion intermediate by a nucleophile within the same molecule can lead to the formation of various aza-heterocycles. researchgate.net For instance, the reaction of this compound with certain diols or unsaturated alcohols can lead to the formation of oxazolines. researchgate.netopenaccesspub.org

Reaction of this compound with Alkenes (e.g., Norbornene, Diene Derivatives)

Formation of this compound as a By-product

This compound is a known by-product in the industrial electrochemical hydrodimerization of acrylonitrile to produce adiponitrile, a key precursor for nylon 6,6. taylorfrancis.comacs.orgresearchgate.net In this process, acrylonitrile is reduced at the cathode. researchgate.net While the desired reaction is the dimerization to adiponitrile, a competing reaction is the further reduction of acrylonitrile to form this compound. acs.orgresearchgate.net

Chemical Reactivity and Transformation of Propionitrile

Reactivity of the Nitrile Group in Propionitrile

The nitrile group is strongly polarized, rendering the carbon atom electrophilic. libretexts.org This inherent polarity dictates its reactivity, making it a target for nucleophiles. libretexts.org

The electrophilic carbon atom of the nitrile group in this compound readily undergoes nucleophilic addition reactions. libretexts.org Nucleophiles attack the carbon atom of the C≡N triple bond, leading to the formation of an sp²-hybridized imine anion. libretexts.org This intermediate is analogous to the formation of an alkoxide ion from a carbonyl group. libretexts.org

For instance, the reaction of this compound with Grignard reagents, such as ethylmagnesium bromide (CH₃CH₂MgBr), followed by hydrolysis, yields ketones. libretexts.org The nucleophilic addition of water, alcohols, and secondary amines to activated nitrilium derivatives of closo-dodecaborate results in the formation of iminols, imidates, and amidines, respectively. rsc.org

This compound serves as a valuable precursor for the synthesis of several important classes of organic compounds, including carboxylic acids, amides, and amines.

Carboxylic Acids: this compound can be hydrolyzed to propanoic acid in the presence of aqueous acid or base. libretexts.orgnoaa.gov The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. libretexts.orgtestbook.com Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide (B78521), initially forms a carboxylate salt, which is then acidified to yield the carboxylic acid. libretexts.orglibretexts.org

Amides: The partial hydrolysis of this compound yields propionamide (B166681). google.comacs.org This transformation can be achieved under milder conditions than those required for complete hydrolysis to a carboxylic acid. chemistrysteps.com For example, using a sodium hydroxide solution with careful heating can favor the formation of the amide. commonorganicchemistry.com Another method involves the use of hydrogen peroxide in an alkaline solution. commonorganicchemistry.comacs.org The hydrolysis of nitriles to carboxylic acids proceeds via an amide intermediate, and under certain conditions, this intermediate can be isolated. chemistrysteps.com

Amines: this compound can be reduced to form primary amines, specifically propylamine (B44156). doubtnut.com A common and effective method for this conversion is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgdoubtnut.comdoubtnut.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile's carbon atom. libretexts.orglibretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst like platinum or palladium, is another method to achieve this reduction. doubtnut.com

Nucleophilic Addition Reactions of this compound

Hydrolysis of this compound

The hydrolysis of this compound is a fundamental reaction that converts the nitrile group into a carboxylic acid or an amide. This process can be catalyzed by either acid or base. noaa.gov

In the presence of a strong acid, such as hydrochloric acid, this compound undergoes hydrolysis to form propanoic acid and an ammonium (B1175870) salt. savemyexams.comgoogle.comtestbook.com The reaction proceeds in two main stages: the initial conversion of the nitrile to propionamide, followed by the hydrolysis of the amide to propanoic acid. chemistrysteps.comresearchgate.netresearchgate.net

The hydrolysis of this compound in aqueous hydrochloric acid solutions has been studied across a range of concentrations and temperatures. researchgate.netcdnsciencepub.com The process is considered a system of consecutive, irreversible unimolecular reactions where the nitrile is first converted to an amide, which then hydrolyzes to the carboxylic acid. researchgate.netcdnsciencepub.com

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the nitrogen atom of the nitrile group by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. chemistrysteps.comlibretexts.org This protonation makes the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.netresearchgate.net Following the attack by water, a deprotonation step leads to the formation of an imidic acid, which is a tautomer of an amide. chemistrysteps.com The imidic acid then tautomerizes to the more stable amide form. chemistrysteps.com The subsequent hydrolysis of the amide to the carboxylic acid also proceeds via an acid-catalyzed mechanism. chemistrysteps.com

Both acid concentration and temperature significantly influence the rate of this compound hydrolysis.

Acid Concentration: An increase in the concentration of hydrochloric acid leads to a marked increase in the rate of hydrolysis. researchgate.netcdnsciencepub.com This rate enhancement is largely attributed to a decrease in the observed activation energy. researchgate.netresearchgate.netcdnsciencepub.com For example, over the range of 1 to 10 N HCl, the activation energy for the hydrolysis of this compound decreases by 6.7 kcal/mol. researchgate.netcdnsciencepub.com

Temperature: As with most chemical reactions, increasing the temperature accelerates the rate of this compound hydrolysis. journal-of-agroalimentary.ro Studies have been conducted over a range of temperatures at various acid concentrations to understand its effect on the reaction kinetics. researchgate.netcdnsciencepub.com

The interplay between acid concentration and temperature allows for the control of the reaction outcome. For instance, in the presence of concentrated sulfuric acid at low temperatures, propionamides can be the main product, whereas using hydrochloric acid at temperatures above 80°C favors the formation of propionic acid. journal-of-agroalimentary.ro

Acid-Catalyzed Hydrolysis of this compound

Influence of Acid Concentration and Temperature

Reactions of this compound in Complex Chemical Systems

The reaction between this compound (C₂H₅CN) and the methylidyne radical (CH), a species of interest in interstellar chemistry, has been explored through theoretical studies. researchgate.netfiu.edu These investigations employ quantum chemistry techniques, such as density functional theory (DFT), to model the reaction dynamics and map out the potential energy surface. researchgate.netfiu.eduacs.org Such studies are crucial for understanding the formation of more complex organic molecules in environments like the interstellar medium. researchgate.net The research focuses on identifying reaction pathways, intermediates, transition states, and product branching ratios. fiu.eduacs.org

The gas-phase reactions of this compound with meteoric metal ions, such as magnesium (Mg⁺) and aluminum (Al⁺), have been studied to understand the chemical processes in atmospheres like that of Titan. acs.orgacs.org

In a drift cell ion reactor at both room (300 K) and reduced temperatures (~193 K), ground-state Mg⁺ (²S) and Al⁺ (¹S) ions were found to react with this compound exclusively to form association products. acs.orgacs.org The metal ions associate with the this compound molecule, likely binding to the nitrile nitrogen. acs.org

Experimental findings show that:

Mg⁺(²S) can sequentially associate with up to four this compound molecules. acs.orgacs.org

Al⁺(¹S) exhibits a maximum ligation of only three this compound molecules. acs.orgacs.org

The primary association reactions with this compound occurred with higher efficiencies than those with the smaller nitrile, acetonitrile (B52724). acs.org In contrast to these findings, some earlier studies under different energetic conditions reported dehydrogenation products rather than simple association products. acs.orgresearchgate.net

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion, which then breaks apart into a stable negative ion and one or more neutral fragments. aip.orgosti.gov Studies on this compound using a crossed electron-molecular beam setup have investigated this process in the electron energy range of approximately 0–15 eV. aip.orgresearchgate.netnih.gov The attachment of an electron to this compound is a purely dissociative event, meaning no stable parent anion (C₂H₅CN⁻) is observed. aip.orgresearchgate.net

The resulting anionic fragments are formed within two main resonance energy regions, approximately 1.5–5 eV and 6–12 eV. aip.org This process is considered relevant to interstellar chemistry, as the anions and radicals produced could participate in the formation of more complex organic molecules. aip.orgnih.gov

In dissociative electron attachment experiments with this compound, seven distinct anionic species have been detected. aip.orgresearchgate.netnih.gov The most abundant anion generated is CN⁻, a result consistent with DEA studies on various other nitrile compounds. aip.org Anions formed from the dehydrogenation of the parent molecule are also produced efficiently. aip.orgnih.gov

The formation pathways involve the breaking of various bonds within the transient negative ion, leading to the different observed fragments. The direct cleavage of the cyanide anion is thought to be less favored than more indirect dissociation processes that involve energy transfer into the C-C bond. researchgate.net

Detected Anionic Species from Dissociative Electron Attachment to this compound

| Mass (u) | Anionic Species |

|---|---|

| 54 | C₃H₄N⁻ |

| 53 | C₃H₃N⁻ |

| 52 | C₃H₂N⁻ |

| 40 | C₂H₂N⁻ |

| 39 | C₂HN⁻ |

| 38 | C₂N⁻ |

| 26 | CN⁻ |

Source: aip.orgresearchgate.netnih.gov

Dissociative Electron Attachment to this compound

Relevance to Interstellar Chemistry

This compound (C₂H₅CN), also known as ethyl cyanide, has been identified as a significant molecule in interstellar chemistry. aip.orgaip.org It is considered a complex organic molecule and its presence provides insights into the chemical processes occurring in star-forming regions. mpg.de Saturated, terrestrial-type organic species like this compound are often associated with hot cores and corinos, which are warm and dense regions surrounding newly formed stars. qub.ac.uk

The formation of this compound in the interstellar medium is thought to occur on the surfaces of cold dust grains. mpg.de These icy mantles provide a site for the synthesis of complex nitrogen-containing species. mpg.de The fragmentation of this compound by low-energy electrons has been studied to understand its subsequent chemical evolution. aip.orgresearchgate.net This process can lead to the formation of various anions, molecules, and radicals that may be involved in the synthesis of even more complex organic compounds in space. aip.orgresearchgate.net

In laboratory experiments simulating interstellar conditions, the interaction of low-energy electrons with this compound has been shown to produce several anionic species. aip.orgresearchgate.net This dissociative electron attachment is a purely dissociative process, and the parent anion C₂H₅CN⁻ is not observed. aip.org

The study of this compound and its derivatives in interstellar space is crucial for understanding the inventory of organic molecules available for incorporation into newly forming planetary systems.

Role of this compound as a Solvent and Reaction Medium

This compound serves as a versatile solvent and reaction medium in a variety of chemical transformations, influencing reaction rates, yields, and selectivities. Its aprotic nature and moderate dielectric constant make it suitable for a range of applications, from asymmetric synthesis to materials science. oup.com

Solvent in Catalytic Asymmetric Aldol (B89426) Reactions

This compound has been effectively used as a solvent in catalytic asymmetric aldol reactions. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Specifically, it is employed in the reaction of silyl (B83357) enol ethers with aldehydes, catalyzed by a chiral tin(II) Lewis acid. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The use of aprotic, anhydrous solvents like this compound is a common characteristic of these types of reactions, often conducted at low temperatures to achieve high stereoselectivity. oup.com In some cases, this compound has been shown to lead to high enantioselectivities in the methallylation of ketones. nih.gov

Table 1: Effect of this compound as a Solvent in Catalytic Asymmetric Reactions

| Reaction Type | Catalyst | Reactants | Key Finding |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral tin(II) Lewis acid | Silyl enol ether, Aldehydes | This compound is an effective solvent for this reaction. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com |

| Asymmetric Methallylation | (H₈-BINOLate)Ti-based catalyst | Ketones, Tetramethallylstannane | This compound resulted in high enantioselectivities. nih.gov |

Co-solvent in Polymer Gel Electrolytes for Dye-Sensitized Solar Cells

This compound plays a crucial role as a co-solvent in the fabrication of polymer gel electrolytes (PGEs) for dye-sensitized solar cells (DSSCs). scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com When mixed with acetonitrile, it forms a co-solvent system that enhances the stability of gel-state DSSCs. scientificlabs.co.ukresearchgate.net The addition of this compound to the electrolyte can increase the gel-to-liquid transition temperature, thereby improving the long-term stability of the solar cell. researchgate.net While increasing the concentration of this compound can decrease the diffusivity and conductivity of the PGE, it offers a trade-off for enhanced stability. researchgate.net For instance, a gel-state cell using an acetonitrile/propionitrile (60/40) co-solvent achieved a high energy conversion efficiency and retained a significant portion of its initial efficiency after prolonged testing at elevated temperatures. researchgate.net this compound-based electrolytes have also been used with poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) to create highly efficient and stable PGEs for DSSCs. x-mol.com

Table 2: Performance of Dye-Sensitized Solar Cells with this compound-Containing Electrolytes

| Polymer | Co-solvent System | Key Performance Metric |

|---|---|---|

| Poly(acrylonitrile-co-vinyl acetate) (PAN-VA) | Acetonitrile/Propionitrile (60/40) | Efficiency of 8.3%, retained 95.4% of initial efficiency after 500h at 60°C. researchgate.net |

| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) | This compound | Efficiency of 8.38%, retained 96% and 82% of initial efficiency after 1000h at room temperature and 50°C, respectively. x-mol.com |

Solvent in Brønsted Acid-Catalyzed Synthesis of Aziridines

This compound can be utilized as a solvent for the Brønsted acid-catalyzed synthesis of N-alkyl cis-aziridines. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This reaction proceeds via a [2+1] annulation of a diazo compound, which is formed from the combination of an acetate (B1210297) and an enolate. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This particular synthesis is notable for not requiring metals or reagents, with atomic nitrogen being the only co-product. scientificlabs.co.uk The use of a Brønsted acid as a catalyst offers a mild and convenient protocol for the synthesis of these important nitrogen-containing heterocycles. organic-chemistry.org

Solvent in Laser Ablation in Liquid for Nanoparticle Synthesis

This compound has been investigated as a solvent in the synthesis of nanoparticles via pulsed laser ablation in liquid (PLAL). beilstein-journals.orgresearchsquare.comresearchgate.net The nature of the solvent plays a critical role in determining the composition and structure of the resulting nanoparticles. beilstein-journals.org When a copper target is ablated in this compound, it leads to the formation of metallic copper nanoparticles encapsulated in graphitic carbon layers (Cu@GC). researchsquare.comresearchgate.net This is in contrast to ablation in acetonitrile, which can produce copper cyanide (CuCN). researchsquare.comresearchgate.net The decomposition of nitriles with longer alkyl chains, like this compound, is thought to release alkyl carbons that form these graphitic shells. beilstein-journals.org This method allows for the synthesis of nanoparticles with specific core-shell structures, which can have various applications. researchsquare.comresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Silyl enol ether |

| Aldehydes |

| Tin(II) |

| Ketones |

| (H₈-BINOLate)Ti |

| Tetramethallylstannane |

| Poly(acrylonitrile-co-vinyl acetate) |

| Poly(vinylidene fluoride-co-hexafluoropropylene) |

| N-alkyl cis-aziridines |

| Diazo compound |

| Acetate |

| Enolate |

| Nitrogen |

| Copper |

Spectroscopic and Computational Investigations of Propionitrile

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a powerful tool for investigating the molecular structure, bonding, and intermolecular interactions of propionitrile in various states. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy offer detailed insights into the vibrational modes of the molecule, which are sensitive to its local environment.

FTIR Spectroscopic Studies of this compound and its Binary Systems

FTIR spectroscopy has been instrumental in characterizing the vibrational properties of this compound, both in its pure form and in binary mixtures with other molecules. These studies reveal information about molecular interactions, including hydrogen bonding and the formation of complexes.

In neat this compound, the presence of both methyl (CH₃) and methylene (B1212753) (CH₂) groups allows for the formation of weak intermolecular hydrogen bonds of the C−H⋯N≡C type. researchgate.net FTIR spectroscopic studies, complemented by Density Functional Theory (DFT) calculations, have identified the formation of (methyl)C−H⋯N≡C and (methylene)C−H⋯N≡C hydrogen-bonded dimers. researchgate.net These interactions influence the vibrational frequencies of the C-H and C≡N stretching modes.

When this compound is part of a binary solution, the nature and strength of intermolecular interactions can change significantly. For instance, in binary mixtures with toluene (B28343), the dominant interactions stabilizing the 1:2 (toluene:this compound) complex are (TOLmethyl)C−H⋯N≡C and (TOLring)C−H⋯N≡C intermolecular hydrogen bonds. researchgate.net The formation of these hydrogen bonds leads to shifts in the fundamental absorption bands of both toluene and this compound. researchgate.net

In solutions with proton donors like 1,2-dihydroxybenzene, this compound acts as a proton acceptor. kpfu.ru The addition of this compound to a solution of 1,2-dihydroxybenzene in carbon tetrachloride results in the formation of an intermolecular hydrogen bond with the free O-H group of the diol. kpfu.ru This is evidenced by the decrease in the intensity of the free O-H band and the appearance of a new band at a lower frequency corresponding to the intermolecularly H-bonded O-H group. kpfu.ru The intramolecular hydrogen bond within the 1,2-dihydroxybenzene molecule is also strengthened in the presence of this compound, a cooperative effect. kpfu.ru

The table below summarizes the observed shifts in the O-H stretching frequencies of 1,2-dihydroxybenzene when complexed with this compound in various solvents, illustrating the influence of the solvent environment on the hydrogen bond strength. kpfu.ru

| Solvent | ν(O-H···B) (cm⁻¹) |

| n-C₆H₁₄ | 3418 |

| CCl₄ | 3390 |

| C₆H₆ | 3375 |

| 1,2-C₂H₄Cl₂ | 3358 |

| Neat this compound | 3385 |

Table: Stretching vibration frequencies of the O-H group of 1,2-dihydroxybenzene H-bonded with this compound in different solvents. kpfu.ru

The interaction between this compound and iodine has been a subject of interest, particularly in the context of charge-transfer complexes. While specific FTIR studies on the this compound-iodine complex are not extensively detailed in the provided context, the broader field of halogen-nitrile interactions suggests that the formation of a molecular complex would perturb the vibrational modes of this compound, particularly the C≡N stretching frequency. In related systems, the formation of a π-complex between a monomer and a molecular iodine molecule has been observed. tandfonline.com These interactions are often studied using a combination of spectroscopic techniques, including UV-Vis and Raman spectroscopy, to characterize the charge-transfer band and the shifts in vibrational frequencies upon complexation. acs.org

Intermolecular Hydrogen Bonding in Neat this compound and Solutions

Raman Spectroscopic Study of Complex Formation (e.g., o-cresol (B1677501) and this compound)

Raman spectroscopy is a valuable technique for studying complex formation in binary mixtures. A study of binary mixtures of o-cresol and this compound utilized Raman spectroscopy and band fitting techniques to investigate complex formation across a concentration range of 0.10 to 0.67 mole fraction of o-cresol. researchgate.net The analysis focused on the C≡N stretching band of this compound, which appears in the Raman spectrum between 2200 and 2300 cm⁻¹. researchgate.netresearchgate.net

The presence of a pseudo-isosbestic point in the area-normalized spectra suggested the existence of two primary linearly independent components within the band envelope. researchgate.net For all concentrations studied, the C≡N stretching band was resolved into three distinct components, which were assigned to free this compound, a 1:1 o-cresol-propionitrile complex, and an overtone or combination mode of this compound. researchgate.net

The table below details the assignment of the components of the C≡N stretching band in the Raman spectra of o-cresol-propionitrile mixtures. researchgate.net

| Species | Wavenumber (cm⁻¹) |

| Free this compound | 2246 |

| 1:1 o-cresol-propionitrile complex | 2256 |

| Overtone/combination mode | Not specified |

Table: Assignment of the C≡N stretching band components in Raman spectra of o-cresol-propionitrile mixtures. researchgate.net

Infrared Transmission Spectra of this compound Ices in Astrophysical Contexts

The study of this compound ice is highly relevant to understanding the chemistry of Titan's atmosphere, where it is a known constituent. nasa.govnasa.govresearchgate.net Infrared transmission spectroscopy of thin films of pure this compound ices deposited at low temperatures (30–160 K) provides crucial data for interpreting spectra from missions like Cassini. nasa.govnasa.gov These laboratory studies collect spectra over a wide range, from the far-infrared to the near-infrared (50 cm⁻¹ to 11700 cm⁻¹). nasa.govnasa.gov

The structure and spectral characteristics of this compound ice are highly dependent on temperature and time. nasa.govnasa.gov Laboratory investigations have revealed peculiar temperature- and time-driven phase transitions in the ice, which are observable through significant spectral variations. nasa.govnasa.gov These changes continue until the ice stabilizes into a complete crystalline phase. nasa.govnasa.gov

The amorphous phase of this compound ice is identified at temperatures from 30 K to 90 K. nasa.gov As the temperature is increased, the ice undergoes transitions to different crystalline phases. One study indicated three crystallization transition phases starting at 95 K, 110 K, and 125 K, respectively, each associated with band shifts and splits in the infrared spectrum. nasa.gov A comprehensive study identified the final crystalline phase of this compound ice at deposition temperatures greater than or equal to 135 K and less than 140 K. nasa.govnasa.gov

The evolution of the ice phase is also time-dependent. Absorbance spectra of this compound ice deposited at 110 K, 120 K, and 125 K show variations in absorption band position and shape with deposition time, with observations made up to 25 hours after deposition. nasa.gov This temporal evolution is a critical factor in accurately interpreting astrophysical data.